molecular formula C7H16ClNO2 B13562958 3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride

3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride

Cat. No.: B13562958
M. Wt: 181.66 g/mol
InChI Key: YPIXNISACSPFSF-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a dimethyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyloxirane with aminomethyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)isoquinoline: Similar in structure but with an isoquinoline ring.

    3-(Aminomethyl)-4-hydroxycoumarin: Contains a coumarin ring instead of an oxolan ring.

    3-(Aminomethyl)phenylboronic acid: Features a phenylboronic acid group.

Uniqueness

3-(Aminomethyl)-2,2-dimethyloxolan-3-olhydrochloride is unique due to its specific ring structure and the presence of both aminomethyl and dimethyloxolan groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

3-(aminomethyl)-2,2-dimethyloxolan-3-ol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)7(9,5-8)3-4-10-6;/h9H,3-5,8H2,1-2H3;1H

InChI Key

YPIXNISACSPFSF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(CN)O)C.Cl

Origin of Product

United States

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